molecular formula C20H18N2O5S2 B254035 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide

Cat. No. B254035
M. Wt: 430.5 g/mol
InChI Key: GDPTXXHBCVPMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide, also known as QNZ-46, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ-46 is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Diego. Since then, QNZ-46 has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide works by inhibiting the activity of a transcription factor called nuclear factor kappa B (NF-κB). NF-κB is a key regulator of many genes involved in inflammation, cell proliferation, and cell survival. By inhibiting NF-κB activity, this compound reduces the expression of these genes, leading to reduced inflammation and cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting NF-κB activity, this compound has been shown to inhibit the activity of other transcription factors such as activator protein 1 (AP-1) and signal transducer and activator of transcription 3 (STAT3). This compound has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are involved in many disease processes.

Advantages and Limitations for Lab Experiments

One advantage of 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide is its specificity for NF-κB inhibition. Unlike other NF-κB inhibitors, this compound does not inhibit the activity of other transcription factors or enzymes, making it a more specific tool for studying NF-κB signaling. Additionally, this compound has been shown to be effective in a variety of cell types and animal models, making it a versatile tool for scientific research.
One limitation of this compound is its potential toxicity. While this compound has been shown to be well-tolerated in animal models, its long-term effects on human health are not yet known. Additionally, this compound may have off-target effects that could complicate its use in scientific research.

Future Directions

There are many potential future directions for research involving 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide. One area of interest is in the development of new cancer therapies that combine this compound with chemotherapy drugs. Another area of interest is in the development of new therapies for inflammatory diseases that target NF-κB signaling. Additionally, this compound could be used as a tool to study the role of NF-κB signaling in other disease processes, such as neurodegenerative diseases and cardiovascular diseases.

Synthesis Methods

The synthesis of 3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide involves a multi-step process that begins with the reaction of 2-chloro-3-nitropyridine with 2-mercaptoethanol to form 3-nitropyridine-2-thiol. This intermediate is then reacted with 2-bromo-1-chloroethane to form 3-nitropyridine-2-thiol ethyl ether. The final step involves the reaction of 3-nitropyridine-2-thiol ethyl ether with 8-quinolinecarboxylic acid to form this compound.

Scientific Research Applications

3-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]-N-(8-quinolinyl)benzamide has been shown to have potential therapeutic applications in a variety of scientific research areas. One area of interest is in the treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Another area of interest is in the treatment of inflammatory diseases. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many inflammatory diseases. This compound has also been shown to reduce the severity of symptoms in animal models of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C20H18N2O5S2

Molecular Weight

430.5 g/mol

IUPAC Name

3-(1,1-dioxothiolan-3-yl)sulfonyl-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C20H18N2O5S2/c23-20(22-18-8-2-4-14-6-3-10-21-19(14)18)15-5-1-7-16(12-15)29(26,27)17-9-11-28(24,25)13-17/h1-8,10,12,17H,9,11,13H2,(H,22,23)

InChI Key

GDPTXXHBCVPMIP-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Canonical SMILES

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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